molecular formula C11H13NO2S B15327209 4-(Dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid

4-(Dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B15327209
M. Wt: 223.29 g/mol
InChI Key: KECVHWXOFGTWBK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-4-(dimethylamino)benzoic acid with thiourea in the presence of a base such as potassium carbonate can lead to the formation of the desired benzothiophene derivative. The reaction typically requires heating and may be carried out in a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield the corresponding sulfoxide, while reduction with NaBH₄ can produce the alcohol derivative.

Scientific Research Applications

4-(Dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzothiophene core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both a benzothiophene ring and a dimethylamino group

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C11H13NO2S/c1-12(2)8-4-3-5-9-7(8)6-10(15-9)11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14)

InChI Key

KECVHWXOFGTWBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2CC(SC2=CC=C1)C(=O)O

Origin of Product

United States

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